N-[(4-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-23-17-9-7-14(8-10-17)13-20-19(22)12-16-11-18(24-21-16)15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUESGIKHLGMPGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves the reaction of 4-methoxybenzylamine with 2-(5-phenyl-1,2-oxazol-3-yl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-[(4-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it demonstrated significant cytotoxic effects against human cancer cells, indicating its potential as a chemotherapeutic agent.
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H460 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 56.88% |
These results suggest that the compound could be developed further for use in cancer treatment protocols.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Preliminary studies have indicated that derivatives with similar structures show significant activity against common bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the formation of the oxazole ring and the introduction of the methoxyphenyl group. This synthetic route is crucial for optimizing the yield and purity of the final product.
Synthetic Route Overview
- Formation of Oxazole Ring : The initial step involves the cyclization of appropriate precursors to form the oxazole ring.
- Introduction of Methoxy Group : The methoxy group is introduced via methylation reactions.
- Final Acetamide Formation : The final step involves acylation to form the acetamide linkage.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Anticancer Activity : In a study published in ACS Omega, compounds similar to this compound were tested against various cancer cell lines, revealing significant growth inhibition rates that support its development as an anticancer agent .
- Antimicrobial Efficacy : Research has shown that derivatives exhibit substantial antimicrobial activity, suggesting that modifications to the core structure can enhance efficacy against specific bacterial strains .
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway.
Comparison with Similar Compounds
Substituents on the 1,2-Oxazole Ring
- 5-Phenyl vs. 5-(4-Fluorophenyl) : The compound in -[(3R,4S)-3-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]piperidin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide, substitutes the phenyl group with a 4-fluorophenyl moiety. Fluorine’s electronegativity may enhance binding affinity to hydrophobic pockets in target proteins, though it could reduce solubility compared to the unsubstituted phenyl group in the target compound .
- 5-Methyl vs. 5-Phenyl: and describe sulfonamide derivatives with a 5-methyl-1,2-oxazole core.
Acetamide-Linked Substituents
- N-(4-Methoxyphenyl)methyl vs. N-(4-Chlorophenoxy): The compound in (2-(4-chlorophenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide) replaces the methoxyphenyl group with a chlorophenoxy chain. Chlorine’s hydrophobicity and methoxy’s electron-donating effects suggest divergent pharmacokinetic profiles, with the latter likely improving metabolic stability .
- N-(Diphenylmethyl) : includes a compound with a diphenylmethyl group attached to the acetamide nitrogen. This bulky substituent may enhance lipophilicity but reduce aqueous solubility compared to the target compound’s methoxyphenylmethyl group .
Pharmacological Activity Trends
Antimicrobial Activity
The target compound’s 4-methoxyphenyl group may further modulate activity by influencing membrane penetration or enzymatic interactions .
Anticancer Activity
highlights acetamide derivatives with morpholinyl, piperidinyl, or pyrrolidinyl substituents exhibiting notable anticancer activity. While the target compound lacks these groups, its methoxyphenyl and phenyl-oxazole motifs may synergize to target cancer-related pathways, such as kinase inhibition or apoptosis induction .
Comparative Data Table
Biological Activity
N-[(4-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Molecular Formula: CHNO
Molecular Weight: 336.4 g/mol
CAS Number: 952999-61-0
The compound features a methoxy-substituted phenyl group and an oxazole moiety, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 5-phenyl-1,2-oxazole with 4-methoxyphenylacetyl chloride under basic conditions. Common solvents include dichloromethane or tetrahydrofuran, with bases like triethylamine used to neutralize byproducts .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties . For instance, derivatives of phenoxy-N-arylacetamides have demonstrated significant antibacterial and antifungal activities. In one study, various derivatives showed minimum inhibitory concentrations (MICs) ranging from 4.69 to 156.47 µM against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
Anti-inflammatory and Analgesic Properties
This compound has also been investigated for its anti-inflammatory and analgesic activities . Studies have shown that compounds within this class can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models . The mechanism is believed to involve the modulation of signaling pathways associated with inflammation.
Anticancer Activity
The compound has potential anticancer properties , as evidenced by studies showing its ability to inhibit cell proliferation in various cancer cell lines. The interaction with specific molecular targets suggests that it may disrupt pathways critical for tumor growth .
Case Studies
- Case Study on Antibacterial Activity: A recent study evaluated the antibacterial effects of various phenoxy-acetamide derivatives, including this compound against Gram-positive and Gram-negative bacteria. The results indicated strong inhibition against S. aureus and moderate activity against E. coli, highlighting the compound's potential as a lead structure for antibiotic development .
- Case Study on Anti-inflammatory Effects: In a model of induced paw edema in rats, treatment with N-[4-methoxyphenyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide resulted in a significant reduction in swelling compared to controls, suggesting effective anti-inflammatory properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
